Risedronate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Management and Prevention of Osteoporosis:

- Increasing Bone Mineral Density (BMD): Risedronate sodium effectively increases BMD in various osteoporosis models, including postmenopausal, glucocorticoid-induced, and male osteoporosis. Studies have demonstrated significant increases in lumbar spine and femoral neck BMD, reducing fracture risk. [Source: ]

- Improving Fracture Healing: Risedronate may exhibit complex effects on fracture healing. Initial studies suggest it can enhance bone strength and healing during the early stages but might delay healing in later stages. Further research is ongoing. [Source: ]

- Understanding Mechanism of Action: Research delves into the intricate mechanisms by which risedronate inhibits bone resorption and stimulates osteoblast activity. Investigating its interaction with key cellular signaling pathways and bone remodeling processes is crucial for optimizing therapeutic strategies. [Source: ]

Beyond Bone Health:

- Anti-tumor Potential: Risedronate displays anti-tumor properties in various cancers, including breast, prostate, and multiple myeloma. Research explores its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis. [Source: ]

- Vascular Calcification: Studies investigate risedronate's potential to prevent or slow down vascular calcification, a significant contributor to cardiovascular diseases. Its ability to inhibit hydroxyapatite crystal formation and modulate vascular smooth muscle cell function is under exploration.

- Dental Applications: Risedronate's impact on bone metabolism in the jaw is being explored in the context of periodontitis and dental implant success. Studies investigate its potential to improve bone quality and prevent bone loss associated with these conditions. [Source: ]

Research Methodology and Development:

- Developing Novel Delivery Systems: Researchers explore novel delivery systems for risedronate, such as nanoparticles and liposomes, aiming to improve bioavailability, target specific tissues, and reduce side effects. [Source: ]

- Preclinical Models and In Vitro Studies: In vitro and in vivo models using cell cultures, animal models, and human bone biopsies are crucial for understanding risedronate's effects on bone cells, its interaction with other drugs, and its potential for new therapeutic applications. [Source: ]

- Clinical Trials and Personalized Medicine: Ongoing clinical trials evaluate the effectiveness and safety of risedronate in various patient populations and treatment regimens. The future holds promise for personalized medicine approaches, tailoring treatment based on individual patient characteristics and response to therapy. [Source: ]

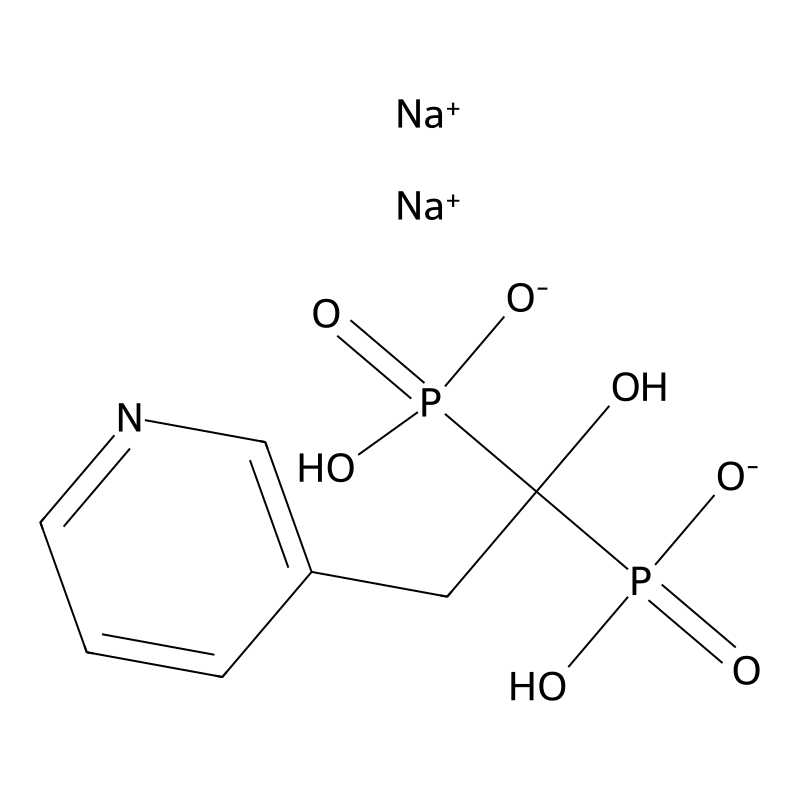

Risedronate sodium is a third-generation bisphosphonate, primarily used in the treatment and prevention of osteoporosis and Paget's disease. Its chemical structure consists of a pyridine-based bisphosphonate that inhibits bone resorption by osteoclasts, thereby maintaining bone density and strength. The compound is often administered orally and is recognized for its effectiveness in reducing the risk of fractures in postmenopausal women and men undergoing steroid therapy .

The chemical formula for risedronate sodium is with a molecular weight of approximately 305.0941 g/mol . It is marketed under various trade names, including Actonel and Atelvia.

The primary biological activity of risedronate sodium involves its role as an inhibitor of osteoclast-mediated bone resorption. This mechanism is crucial for maintaining bone density, particularly in conditions characterized by excessive bone loss such as osteoporosis. Risedronate sodium has an oral bioavailability of approximately 0.63%, with peak plasma concentrations occurring about one hour post-administration . Its terminal half-life extends to approximately 561 hours, allowing for effective long-term treatment regimens.

The synthesis of risedronate sodium involves several key steps, which can be summarized as follows:

- Preparation of Intermediate Compounds: Various intermediates are synthesized using starting materials like nicotinic acid through processes such as esterification and hydrolysis.

- Formation of Risedronate Sodium: The final synthesis involves mixing specific intermediates with sodium hydroxide solution under controlled temperatures to yield risedronate sodium crystals .

This method is noted for its simplicity and high yield while being environmentally friendly due to the absence of complex reagents .

Risedronate sodium is primarily applied in:

- Osteoporosis Treatment: Used to prevent and treat osteoporosis in postmenopausal women and men.

- Paget's Disease: Effective in managing Paget's disease by normalizing bone turnover.

- Steroid-Induced Osteoporosis: Prevents bone loss associated with long-term steroid therapy .

Risedronate sodium exhibits several important interactions:

- Food Interactions: It is advised to avoid food and beverages other than plain water for at least 30 minutes before taking risedronate sodium, as this can significantly reduce its absorption .

- Drug Interactions: Caution is recommended when combining risedronate sodium with antacids or supplements containing calcium, aluminum, magnesium, or iron, as these can interfere with its efficacy .

Risedronate sodium belongs to a class of bisphosphonates that includes several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its unique features:

| Compound Name | Potency Relative to Risedronate | Common Uses |

|---|---|---|

| Etidronate | 1 | Osteoporosis |

| Tiludronate | 10 | Osteoporosis |

| Pamidronate | 100 | Hypercalcemia, Paget's disease |

| Alendronate | 100-500 | Osteoporosis |

| Ibandronate | 500-1000 | Osteoporosis |

| Zoledronate | 5000 | Osteoporosis, Paget's disease |

Risedronate sodium stands out due to its high potency (1000 times that of etidronate) and favorable pharmacokinetic profile, making it effective for long-term management of osteoporosis .

Epoxide Linker Strategies for Fluorescent Conjugate Development

While risedronate sodium’s primary synthesis routes prioritize yield and purity, recent explorations into fluorescent conjugate development highlight the need for functionalization strategies. Epoxide linkers offer a potential pathway for introducing fluorophores without destabilizing the bisphosphonate core. However, existing industrial methods ( [1] [2]) focus on solvent-free or aqueous-phase synthesis, which complicates the introduction of reactive epoxide groups. For instance, the reaction of 3-pyridylacetic acid with phosphorous acid and phosphorus trichloride ( [1]) occurs under anhydrous conditions at 60–75°C, leaving limited scope for post-synthetic modifications.

The absence of hydroxyl or amine handles in risedronate’s structure further restricts direct conjugation. Alternative approaches may involve derivatizing intermediates like 3-pyridylacetic acid prior to bisphosphonation. Patent CN102286024B ( [2]) describes a microwave-assisted step using methanol and toluene, which could theoretically accommodate epoxide-forming reagents like epichlorohydrin. However, such modifications risk altering the stereochemical integrity of the final product, necessitating rigorous analytical validation.

Challenges in Purification and Crystallization of Bisphosphonate Analogues

Purification hurdles dominate risedronate synthesis, particularly in achieving pharmaceutical-grade purity without organic solvents. Patent WO2009034580A1 ( [1]) outlines a two-stage process:

- Risedronic Acid Formation: After reacting 3-pyridylacetic acid with PCl₃ and H₃PO₃, unreacted PCl₃ is removed under vacuum at 50–60°C. Hydrolysis at 90–95°C precipitates crystalline risedronic acid, which is filtered and dried ( [1]).

- Sodium Hemipentahydrate Conversion: Sodium hydroxide adjusts the pH to 6.5–7.0, followed by activated carbon treatment and acetic acid-mediated crystallization at pH 4.6 ( [1]).

Key challenges include:

- Residual Phosphorus Compounds: Incomplete removal of PCl₃ or H₃PO₃ risks phosphonate group degradation.

- Crystallization Kinetics: Cooling rates below 35°C are critical for hemipentahydrate stability; rapid cooling induces amorphous phases.

- Solvent-Free Limitations: Aqueous systems complicate crystal nucleation, requiring precise pH and temperature control ( [1]).

Comparatively, the CN102286024B method ( [2]) employs toluene and methanol, enabling higher yields (88% in LX-2 synthesis) but introducing environmental and purification burdens.

Stereochemical Considerations in Pyridinyl Bisphosphonate Design

Risedronate’s efficacy depends on the stereochemical arrangement of its bisphosphonate groups and pyridinyl moiety. The central hydroxyl-ethylidene bridge adopts a specific configuration that optimizes bone mineral affinity. Industrial processes achieve this via reaction condition control rather than chiral catalysts:

- Temperature-Dependent Selectivity: Heating 3-pyridylacetic acid with PCl₃ at 70–75°C for 7–9 hours ( [1]) promotes regioselective phosphonation at the acetic acid’s α-carbon.

- Hydrolysis Specificity: Post-reaction hydrolysis at 90–95°C ensures complete deprotection of phosphonate groups while preserving the pyridinyl ring’s orientation ( [1]).

Notably, the microwave-assisted route in CN102286024B ( [2]) reduces side reactions by accelerating intermediate formation (LX-3 yield: 66%), but its impact on stereochemical purity remains unquantified.

Comparative Analysis of Synthetic Routes for Nitrogen-Containing Bisphosphonates

The table below contrasts two patented risedronate sodium syntheses:

| Parameter | WO2009034580A1 ( [1]) | CN102286024B ( [2]) |

|---|---|---|

| Solvent Use | Solvent-free (aqueous) | Methanol, toluene |

| Reaction Time | 15–16 hours (total) | 3 hours (microwave step) |

| Yield | High purity (exact % unspecified) | 88% (LX-2), 66% (LX-3) |

| Key Advantage | Environmentally friendly, no organic solvents | Faster intermediate synthesis |

| Crystallization | pH-controlled aqueous crystallization | Ethanol-mediated cooling crystallization |

The solvent-free method ( [1]) excels in sustainability but requires meticulous temperature control. Conversely, the microwave approach ( [2]) accelerates synthesis but introduces flammability and toxicity risks.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302+H312+H332 (86.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Transferases (EC2)

Alkyl/Aryl transferases [EC:2.5.1.-]

FDPS [HSA:2224] [KO:K00787]

Pictograms

Irritant

Other CAS

115436-72-1

Wikipedia

FDA Medication Guides

Risedronate Sodium

TABLET;ORAL

APIL

11/05/2019

Atelvia

TABLET, DELAYED RELEASE;ORAL

08/18/2020